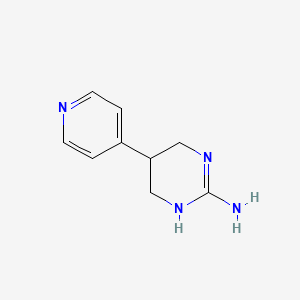![molecular formula C13H20O2 B15240271 7-(Ethoxymethylidene)spiro[4.5]decan-8-one](/img/structure/B15240271.png)
7-(Ethoxymethylidene)spiro[4.5]decan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Ethoxymethylidene)spiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro[45]decan-8-one core with an ethoxymethylidene substituent at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Ethoxymethylidene)spiro[4.5]decan-8-one typically involves the reaction of spiro[4.5]decan-8-one with ethoxymethylidene reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ethoxymethylidene group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are commonly used to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Applications De Recherche Scientifique
7-(Ethoxymethylidene)spiro[4.5]decan-8-one has been studied for its potential as a prolyl hydroxylase domain inhibitor . This makes it a valuable compound in the field of medicinal chemistry, particularly for the treatment of diseases related to hypoxia and ischemia. Additionally, its unique structure allows for exploration in organic synthesis as a building block for more complex molecules.
Mécanisme D'action
The compound exerts its effects by inhibiting prolyl hydroxylase domains, which are enzymes involved in the regulation of hypoxia-inducible factors . By inhibiting these enzymes, 7-(Ethoxymethylidene)spiro[4.5]decan-8-one can modulate the hypoxic response in cells, leading to potential therapeutic benefits in conditions such as anemia and chronic kidney disease.
Comparaison Avec Des Composés Similaires
Spiro[4.5]decan-7-one: A structurally related compound with similar spirocyclic core but lacking the ethoxymethylidene group.
1,8-Dimethyl-4-(1-methylethyl)spiro[4.5]decan-7-one: Another spirocyclic compound with different substituents.
Uniqueness: 7-(Ethoxymethylidene)spiro[4.5]decan-8-one is unique due to its ethoxymethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C13H20O2 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
(9Z)-9-(ethoxymethylidene)spiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H20O2/c1-2-15-10-11-9-13(6-3-4-7-13)8-5-12(11)14/h10H,2-9H2,1H3/b11-10- |
Clé InChI |
IVZCPFYRDMXSOD-KHPPLWFESA-N |
SMILES isomérique |
CCO/C=C\1/CC2(CCCC2)CCC1=O |
SMILES canonique |
CCOC=C1CC2(CCCC2)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


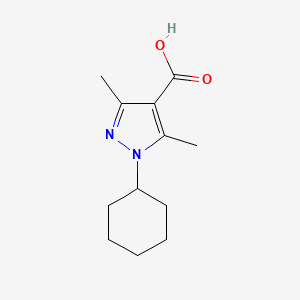
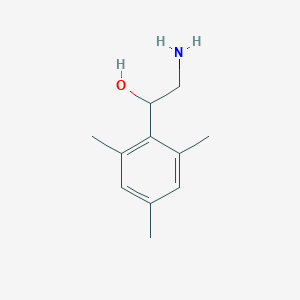
![3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15240209.png)
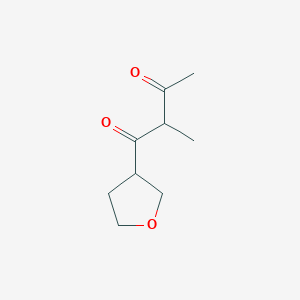
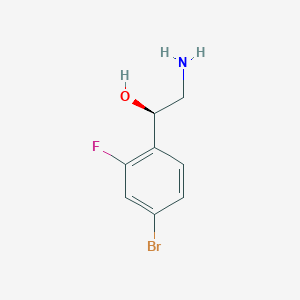
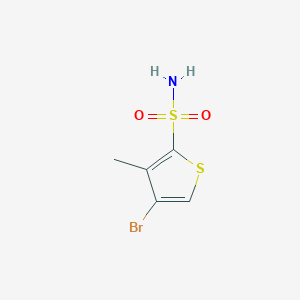
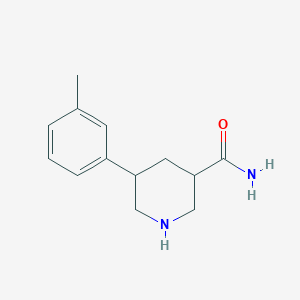

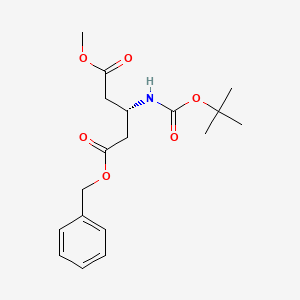
![Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate](/img/structure/B15240249.png)
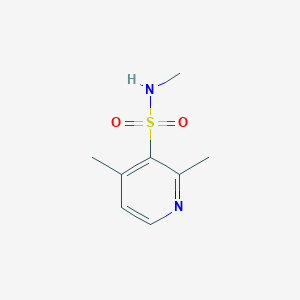
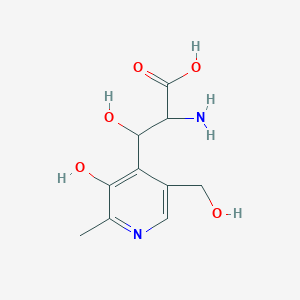
![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)
